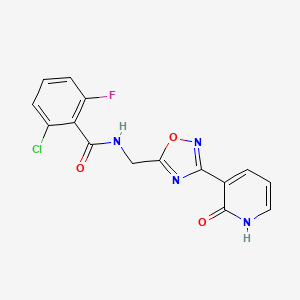

Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as "MAPP" and is synthesized using specific methods to ensure its purity and effectiveness. In

科学的研究の応用

Stereoselective Synthesis

Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, is closely related to the compound . An efficient stereoselective synthesis process for this compound involves the hydrogenation of enantiomeric enamine with Pd(OH)2C and removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).

Optical Resolution and Crystallization

Research has been conducted on optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions by replacing and preferential crystallization. This includes examining the racemic structure of hydrochloride and preferentially crystallizing enantiomers (Shiraiwa et al., 2006).

Polymorphism in Pharmaceutical Compounds

Studies on polymorphic forms of closely related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, use spectroscopic and diffractometric techniques. These studies help understand the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Chemo-Enzymatic Synthesis and Drug Precursors

The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor for cardiovascular drug diltiazem, through chemo-enzymatic reactions demonstrates another application. The synthesis involves the asymmetric reduction of keto ester by carbonyl reductase (Chen et al., 2021).

Biodegradable Polymer Synthesis

Research into the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid involves compounds with a similar structure. These polymers, characterized by various spectroscopic methods, show potential for biodegradability in environmental applications (Abdolmaleki et al., 2011).

Asymmetric Biocatalysis in Drug Research

S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, is synthesized using asymmetric biocatalysis with Methylobacterium. This process demonstrates the relevance of similar compounds in drug development (Li et al., 2013).

特性

IUPAC Name |

methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-3-5-10-6-4-7-11(8-10)9-12(14)13(15)16-2;/h3-4,6-8,12H,1,5,9,14H2,2H3;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUFTSXLPPNDCN-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC(=C1)CC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC(=C1)CC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)

![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)

![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)

![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)